PARP7 is part of a larger family of enzymes known as ADP-ribosyltransferases, which are involved in the post-translational modification of proteins through the addition of ADP-ribose units. Specifically, PARP7 catalyzes mono-ADP-ribosylation, a modification that influences various cellular processes including gene expression and immune responses . The compound Parp7-IN-18 falls under the category of small molecule inhibitors designed to selectively inhibit this enzyme's activity.
The synthesis of Parp7-IN-18 involves rational drug design techniques aimed at optimizing selectivity for PARP7 over other members of the PARP family. The development process includes:
The molecular structure of Parp7-IN-18 is characterized by its phthalazinone core, which is modified to enhance binding affinity specifically to PARP7. The compound's structural features include:
Crystallographic studies reveal that these modifications significantly improve the inhibitor's ability to bind selectively to PARP7 compared to other PARP family members .
Parp7-IN-18 functions primarily through competitive inhibition, where it competes with nicotinamide adenine dinucleotide for binding to the active site of PARP7. The mechanism involves:
The mechanism by which Parp7-IN-18 exerts its effects involves several key processes:
Parp7-IN-18 exhibits several notable physical and chemical properties:
These properties contribute to its efficacy as a therapeutic agent in cancer treatment contexts.
Parp7-IN-18 has significant potential applications in scientific research and clinical settings:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5